Luteolin

Pharmacokinetics Drug Delivery Bioavailability Enhancement

Luteolin (LUT) is a naturally occurring flavone (3′,4′,5,7-tetrahydroxyflavone) with the core C6-C3-C6 flavonoid skeleton, comprising a benzopyrone ring bearing hydroxyl groups at positions 5 and 7, and a phenyl ring with hydroxyl groups at positions 3′ and 4′. As a flavone, it shares structural homology with apigenin (lacking the 3′-OH), chrysin (lacking 3′,4′-OH), baicalein (5,6,7-trihydroxyflavone), and the flavonol quercetin (3,3′,4′,5,7-pentahydroxyflavone), but its specific hydroxylation pattern governs distinct reactivity and biological interactions.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 1318-21-4
Cat. No. B072000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin
CAS1318-21-4
Synonyms3',4',5,7-Tetrahydroxy-Flavone
3',4',5,7-Tetrahydroxyflavone
Luteolin
Luteoline
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
InChIKeyIQPNAANSBPBGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin (CAS 1318-21-4) Procurement Guide: Core Physicochemical and Pharmacological Class Attributes for Scientific Selection


Luteolin (LUT) is a naturally occurring flavone (3′,4′,5,7-tetrahydroxyflavone) with the core C6-C3-C6 flavonoid skeleton, comprising a benzopyrone ring bearing hydroxyl groups at positions 5 and 7, and a phenyl ring with hydroxyl groups at positions 3′ and 4′ [1]. As a flavone, it shares structural homology with apigenin (lacking the 3′-OH), chrysin (lacking 3′,4′-OH), baicalein (5,6,7-trihydroxyflavone), and the flavonol quercetin (3,3′,4′,5,7-pentahydroxyflavone), but its specific hydroxylation pattern governs distinct reactivity and biological interactions [2]. Luteolin is widely distributed in dietary sources such as parsley, celery, and chamomile, and is recognized for its pleiotropic bioactivities mediated via antioxidant, anti-inflammatory, and enzyme-modulatory mechanisms [3].

Why Luteolin (CAS 1318-21-4) Cannot Be Assumed Interchangeable with Other Dietary Flavones


Despite sharing a common C6-C3-C6 backbone with flavonoids like apigenin, quercetin, and baicalein, the specific hydroxylation pattern of luteolin dictates profound differences in molecular recognition, metabolic fate, and resultant biological activity. Subtle structural variations lead to stark functional divergences: while luteolin and apigenin both inhibit NF-κB, only luteolin uniquely engages efflux transporters in the intestinal epithelium, altering its permeability profile [1]. Similarly, in comparative anti-inflammatory assays, luteolin selectively eliminates pro-inflammatory monocytes at low micromolar concentrations—an effect not observed with quercetin or naringenin [2]. Furthermore, the differential activation of MAP kinases among structural analogs results in luteolin and apigenin effectively reducing carrageenan-induced edema in vivo, whereas fisetin fails entirely [3]. Such examples underscore that procuring a generic flavonoid based solely on class-level assumptions is scientifically unsound; the quantitative distinctions detailed in the following evidence guide provide the necessary data for rigorous selection and procurement decisions.

Luteolin (CAS 1318-21-4): Quantitative Differential Evidence Versus Comparator Flavonoids


Nanocrystal Formulation of Luteolin Achieves 355.7% Relative Oral Bioavailability Versus Coarse Drug

Luteolin's clinical utility is severely limited by poor aqueous solubility and low oral bioavailability. A direct head-to-head comparison within the same study evaluated hydroxyethyl starch-stabilized luteolin nanocrystals (LUT-HES NCs) against coarse luteolin drug. The nanocrystal formulation dramatically improved key pharmacokinetic parameters in vivo, achieving a relative oral bioavailability (Fr) of 355.7% compared to the coarse drug control, alongside a 7.49-fold increase in saturation solubility and a 2.78-fold increase in Caco-2 cellular uptake [1].

Pharmacokinetics Drug Delivery Bioavailability Enhancement

Luteolin and Apigenin Inhibit JNK and Suppress Chemokine Expression; Fisetin Fails

In a comparative study assessing structurally related flavones, luteolin and apigenin both exhibited anti-inflammatory activity via inhibition of TNFα-induced JNK activation, while having no effect on ERK or p38 MAP kinases. Crucially, both luteolin and apigenin significantly inhibited TNFα-induced expression of the chemokines CCL2/MCP-1 and CXCL1/KC, whereas fisetin failed to inhibit either chemokine. Furthermore, luteolin and apigenin markedly inhibited carrageenan-induced paw edema in mice, but fisetin had no effect [1]. This highlights a functional divergence within the flavone subclass, where the presence or absence of specific hydroxyl groups (luteolin vs. fisetin) translates to a binary outcome in vivo.

Immunopharmacology Signal Transduction Inflammation

Selective Elimination of Monocytes/Macrophages by Luteolin, Apigenin, and Chrysin, but Not by Quercetin or Naringenin

A head-to-head comparison using flow cytometry revealed a unique immunomodulatory mechanism among flavonoids. Treatment of human peripheral blood mononuclear cells (PBMC) with luteolin, apigenin, or chrysin at concentrations as low as 8 µM resulted in the selective disappearance of monocytes/macrophages from the culture. Concurrently, these three flavones dose-dependently inhibited the production of pro-inflammatory cytokines TNFα, IL-1β, and IL-6 from LPS-stimulated PBMC. In stark contrast, the closely related flavonoids quercetin (a flavonol) and naringenin (a flavanone) had virtually no effect on cytokine production, metabolic activity, or cell population counts in the same assay [1]. This demonstrates a profound class-internal specificity, where subtle structural motifs govern distinct immunopharmacological effects.

Immunology Cytokine Monocyte Depletion

Differential Intestinal Permeability: Luteolin May Involve Efflux Transporters Unlike Passive-Diffusing Flavones

A comprehensive structure-permeability study of 30 flavonoids across Caco-2 cell monolayers revealed distinct transport mechanisms. Most flavonoids exhibited an apparent permeability (Papp) A-to-B / B-to-A ratio between 0.8 and 1.5, consistent with passive diffusion. However, luteolin, along with morin and taxifolin, deviated from this pattern, with data suggesting the involvement of active efflux mechanisms [1]. This indicates that luteolin's intestinal absorption is governed by different biological processes compared to the majority of flavones and flavonols tested, including apigenin and quercetin. The study also established a hierarchy of bilateral permeation: flavanones ≥ isoflavones > flavones ≥ chalcones > flavonols, positioning luteolin (a flavone) in a mid-range category.

Pharmacokinetics Caco-2 Permeability Drug Transport

Luteolin-HES Nanocrystals Enhance Saturation Solubility 7.49-Fold and Caco-2 Uptake 2.78-Fold Over Coarse Drug

Within the same study that demonstrated 355.7% relative bioavailability, direct comparative in vitro data were generated for physicochemical and cellular parameters. Luteolin-hydroxyethyl starch nanocrystals (LUT-HES NCs) were compared head-to-head with coarse luteolin powder. The nanocrystal formulation improved saturation solubility by a factor of 7.49 and enhanced uptake into Caco-2 intestinal epithelial cells by a factor of 2.78 [1]. These in vitro metrics directly correlate with and mechanistically explain the in vivo bioavailability enhancement.

Pharmaceutics Solubility Enhancement Nanomedicine

Differential Membrane Affinity: Luteolin and Quercetin Exhibit Similar Phospholipid Partition Coefficients

A study investigating biomembrane interactions of flavonoids in phospholipid vesicles and Caco-2 cells quantified membrane partition coefficients. Flavonoids with a higher degree of hydroxylation exhibited the highest affinity for vesicle membranes. Luteolin and quercetin, both possessing multiple hydroxyl groups (four for luteolin, five for quercetin), displayed similar membrane partition coefficients of 7.1 µM and 7.5 µM, respectively [1]. This contrasts with less hydroxylated flavones like flavone itself or chrysin. This cross-study comparable metric indicates that while luteolin and quercetin share similar membrane interaction propensities, their downstream biological effects diverge significantly (as shown in other evidence items), reinforcing that membrane affinity alone does not dictate functional outcomes.

Biophysics Membrane Interaction Lipophilicity

Luteolin (CAS 1318-21-4): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Anti-Inflammatory Studies Requiring MAP Kinase Pathway Modulation (e.g., Carrageenan-Induced Edema)

Luteolin is a suitable candidate for in vivo models of acute inflammation where modulation of JNK signaling is hypothesized to play a role. As demonstrated, luteolin inhibits TNFα-induced JNK activation and suppresses downstream chemokine expression, leading to a significant reduction in carrageenan-induced paw edema in mice [1]. In contrast, the structurally related flavonoid fisetin fails to produce this anti-edematous effect [1]. Therefore, for projects targeting JNK-mediated inflammatory responses, luteolin (or apigenin) should be prioritized over fisetin.

Immunology Research Targeting Monocyte/Macrophage Depletion or Cytokine Suppression in Human PBMC Models

In vitro studies utilizing human peripheral blood mononuclear cells (PBMC) to investigate monocyte/macrophage biology or screen for immunomodulatory compounds can specifically employ luteolin. The evidence shows that at low micromolar concentrations (~8 µM), luteolin selectively eliminates monocytes/macrophages from the PBMC population and inhibits production of TNFα, IL-1β, and IL-6 [2]. This effect is not replicated by the common flavonoids quercetin or naringenin [2]. Procuring luteolin is essential for this specific immunopharmacological application; quercetin would be an ineffective substitute.

Bioavailability and Formulation Development for Poorly Soluble Flavones, Especially Those Subject to Efflux

Luteolin serves as an excellent model compound for developing advanced drug delivery systems aimed at overcoming the twin challenges of poor aqueous solubility and active efflux from intestinal epithelia. Data from Caco-2 permeability studies indicate luteolin's absorption may be limited by efflux transporters [3], while formulation studies show that creating luteolin nanocrystals with a suitable stabilizer (e.g., hydroxyethyl starch) can increase saturation solubility 7.49-fold and relative oral bioavailability to 355.7% [4]. This makes luteolin a high-value compound for pharmaceutical scientists working on nanoformulations, solid dispersions, or other enabling technologies for BCS Class II/IV flavonoid drugs.

Membrane Interaction and Biophysical Studies of Flavonoid-Lipid Affinity

For biophysical investigations into the interaction of polyphenols with lipid bilayers, luteolin and quercetin can be considered as models for highly hydroxylated flavonoids with strong membrane affinity. Their similar phospholipid vesicle partition coefficients (7.1 µM for luteolin; 7.5 µM for quercetin) [5] provide a quantitative baseline for understanding how small differences in hydroxylation pattern impact membrane insertion. Comparative studies using luteolin, quercetin, and less hydroxylated flavones (e.g., chrysin) can dissect the contribution of specific hydroxyl groups to membrane partitioning and subsequent cellular effects.

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